N6-(3-methoxypropyl)-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N6-(3-Methoxypropyl)-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by:
- A 1-phenyl group at the pyrazole ring.
- N4-(4-methylphenyl): A para-methyl-substituted phenyl group at the 4-position.
- N6-(3-methoxypropyl): A methoxy-terminated propyl chain at the 6-position.
Pyrazolo[3,4-d]pyrimidines are purine analogs with demonstrated anticancer activity, often acting as kinase inhibitors (e.g., EGFR, CDK) . The 4-methylphenyl and 3-methoxypropyl substituents likely modulate lipophilicity, solubility, and target binding.
Properties
IUPAC Name |
6-N-(3-methoxypropyl)-4-N-(4-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O/c1-16-9-11-17(12-10-16)25-20-19-15-24-28(18-7-4-3-5-8-18)21(19)27-22(26-20)23-13-6-14-29-2/h3-5,7-12,15H,6,13-14H2,1-2H3,(H2,23,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOKFCGIPJAYIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCCOC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-(3-methoxypropyl)-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N6-(3-methoxypropyl)-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often conducted in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halides, amines; reactions may require catalysts or specific conditions like elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the replacement of functional groups with the nucleophiles used .
Scientific Research Applications
N6-(3-methoxypropyl)-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of N6-(3-methoxypropyl)-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Key structural analogs and their properties are summarized below:
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
*Inferred based on structural similarity to .
N4 Modifications
- 4-Methylphenyl (Target) : The para-methyl group enhances lipophilicity and may improve membrane permeability compared to unsubstituted phenyl groups.
- 3-Chlorophenyl () : Electron-withdrawing Cl alters electronic properties, possibly enhancing hydrogen bonding with kinase active sites.
- Benzodioxol-5-yl () : The bicyclic structure enhances π-π stacking, improving affinity for aromatic-rich kinase domains .
N6 Modifications
- 3-Methoxypropyl (Target) : The methoxy group improves solubility compared to purely alkyl chains, while the propyl chain balances hydrophobicity.
- 2-Dimethylaminoethyl (): The tertiary amine introduces positive charge at physiological pH, enhancing solubility and protein interaction .
- Ethyl () : Shorter chain reduces steric hindrance but may limit hydrophobic interactions.
Solubility and Pharmacokinetics
- The 3-methoxypropyl group in the target compound likely confers moderate solubility, intermediate between the hydrophilic 2-dimethylaminoethyl () and hydrophobic ethyl () groups.
- Compound exhibits low aqueous solubility (0.5 µg/mL), suggesting that longer alkoxy chains (e.g., 3-methoxypropyl) are preferable for bioavailability .
Molecular Weight and Drug-Likeness
- Most analogs fall within 316–430 Da, complying with Lipinski’s rules. The target compound (~402.5 Da) aligns with this range, suggesting favorable oral absorption .
Biological Activity
N6-(3-methoxypropyl)-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to a class of pyrazolo[3,4-d]pyrimidine derivatives that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The specific functional groups attached to the core significantly influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H28N6O |
| Molecular Weight | 420.52 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- CK1 Inhibition : The compound has been studied as an inhibitor of casein kinase 1 (CK1), an enzyme implicated in various diseases including cancer and neurodegenerative disorders. Inhibition of CK1 can lead to altered cellular signaling pathways that may result in decreased proliferation of cancer cells .
- EGFR Inhibition : Similar derivatives have shown promising results as epidermal growth factor receptor (EGFR) inhibitors. These compounds can block the signaling pathways that promote tumor growth and survival .
Biological Activity and Case Studies
Several studies have evaluated the biological activity of pyrazolo[3,4-d]pyrimidine derivatives related to this compound:
- Anti-Proliferative Activity : In vitro studies demonstrated that certain derivatives exhibit potent anti-proliferative effects against various cancer cell lines. For instance, compounds derived from this scaffold showed IC50 values in the low micromolar range against A549 (lung cancer) and HCT-116 (colon cancer) cell lines .
- Cell Cycle Arrest and Apoptosis Induction : Research indicated that these compounds can induce apoptosis and arrest the cell cycle in specific phases (S and G2/M), which is crucial for their anti-cancer efficacy. Flow cytometric analyses revealed significant increases in pro-apoptotic markers .
- Molecular Docking Studies : Computational studies have suggested that this compound has a favorable binding affinity for the ATP-binding site of EGFR, supporting its potential as an EGFR inhibitor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
